4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile
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Overview
Description
4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile is a complex organic compound with the molecular formula C24H16N4 and a molecular weight of 360.418 g/mol . This compound is characterized by its unique structure, which includes a quinoline and indazole moiety linked to a benzonitrile group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the formation of the quinoline and indazole rings followed by their coupling with a benzonitrile derivative. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like cyclization, nitration, and reduction . Industrial production methods would likely optimize these steps for higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline and indazole derivatives with additional oxygen functionalities.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzonitrile group to form corresponding amines.
Scientific Research Applications
4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it could inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the nervous system, which is beneficial in treating neurodegenerative diseases .
Comparison with Similar Compounds
Similar compounds to 4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile include other quinoline and indazole derivatives, such as:
Quinazoline derivatives: These compounds also exhibit a range of biological activities and are used in medicinal chemistry.
Indazole derivatives: Known for their anti-inflammatory and anticancer properties, these compounds share structural similarities with this compound.
The uniqueness of this compound lies in its combined quinoline and indazole structure, which may confer distinct biological activities and chemical reactivity compared to its individual components.
Properties
Molecular Formula |
C24H16N4 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-(3-methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile |
InChI |
InChI=1S/C24H16N4/c1-16-24-21(19-13-18-5-2-3-7-22(18)26-15-19)6-4-8-23(24)28(27-16)20-11-9-17(14-25)10-12-20/h2-13,15H,1H3 |
InChI Key |
IXIIXCAXVSTEIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=CC=CC(=C12)C3=CC4=CC=CC=C4N=C3)C5=CC=C(C=C5)C#N |
Origin of Product |
United States |
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